4-Chloro-3-cyclopropoxy-5-fluoropyridine
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Overview
Description
4-Chloro-3-cyclopropoxy-5-fluoropyridine is a chemical compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-5-fluoropyridine typically involves the nucleophilic substitution of a chlorine atom in a pyridine ring with a cyclopropoxy group. One common method is the reaction of 4-chloro-3-fluoropyridine with cyclopropanol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxy-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the corresponding piperidine derivative.
Scientific Research Applications
4-Chloro-3-cyclopropoxy-5-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoropyridine
- 3-Chloro-4-fluoropyridine
- 2,5-Difluoropyridine
Uniqueness
4-Chloro-3-cyclopropoxy-5-fluoropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to other fluoropyridines .
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-8-6(10)3-11-4-7(8)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
BVDYEBYIBBVZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2Cl)F |
Origin of Product |
United States |
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